molecular formula C19H19ClF2N2O3S B2436356 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 941910-91-4

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2436356
CAS No.: 941910-91-4
M. Wt: 428.88
InChI Key: AERMSXNCTVACJX-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide is a synthetic small molecule featuring a piperidine core functionalized with a 4-chlorophenylsulfonyl group and an acetamide linker to a 3,4-difluorophenyl ring. This specific molecular architecture, which incorporates both sulfonamide and difluorophenyl motifs, is of significant interest in modern medicinal chemistry for the design and development of novel biologically active compounds . Compounds with similar structural features, particularly the acetamide bridge connecting aromatic systems, are frequently investigated as key scaffolds in pharmaceutical research for their potential to interact with a range of biological targets . The presence of the sulfonamide group on the piperidine ring is a notable feature in drug discovery, as it can influence the molecule's physicochemical properties and its binding affinity to enzymes and receptors . Similarly, the 3,4-difluorophenyl group is a common pharmacophore used to enhance metabolic stability and binding selectivity. Researchers utilize this compound as a critical intermediate or building block for the synthesis of more complex molecules, as well as a candidate for high-throughput screening in assays targeting various disease pathways . Its structural complexity makes it suitable for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O3S/c20-13-4-7-16(8-5-13)28(26,27)24-10-2-1-3-15(24)12-19(25)23-14-6-9-17(21)18(22)11-14/h4-9,11,15H,1-3,10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERMSXNCTVACJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A piperidine ring
  • A sulfonyl group attached to a chlorophenyl moiety
  • An acetamide group linked to a difluorophenyl substituent

Molecular Formula and Weight

  • Molecular Formula : C21H25ClF2N2O3S
  • Molecular Weight : 428.9 g/mol

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antibacterial Activity
    • Compounds bearing the piperidine nucleus have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition
    • The sulfonamide functionality contributes to enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. In studies, several derivatives demonstrated significant inhibitory activity with IC50 values indicating strong efficacy .
  • Anticancer Properties
    • Similar compounds have been evaluated for their potential in cancer chemotherapy, with some derivatives showing promising results in inhibiting tumor growth through various mechanisms .
  • Hypoglycemic Effects
    • Piperidine derivatives have been associated with glucose control and insulin modulation, suggesting potential applications in diabetes management .
  • Diuretic Action
    • Some studies have indicated diuretic properties related to the presence of the sulfonamide group, which may enhance fluid excretion .

The biological activity of this compound is believed to involve its interaction with specific molecular targets:

  • Enzyme Binding : The compound binds to enzymes such as AChE, inhibiting their activity and thus affecting neurotransmitter levels.
  • Receptor Modulation : Its structural features allow it to interact with various receptors, potentially modulating physiological responses.

Study 1: Antibacterial Screening

A series of synthesized piperidine derivatives were tested for antibacterial activity. The results showed that compounds similar to this compound exhibited moderate to strong activity against several bacterial strains. The most active compounds demonstrated IC50 values as low as 0.63 µM against AChE .

Study 2: Enzyme Inhibition

In a study evaluating enzyme inhibitors, several derivatives were found to effectively inhibit urease with IC50 values ranging from 0.5 µM to 5 µM. This suggests that modifications in the piperidine structure can enhance enzyme inhibitory properties .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleContains oxadiazole moietyAntibacterial and enzyme inhibition
N-(4-methylphenyl)-N'-(4-chlorophenyl)ureaUrea derivativeAnticancer activity
4-chloro-N-(3-fluoro-4-methylphenyl)benzamideBenzamide structureAntimicrobial properties

Q & A

Basic Research Question

  • NMR spectroscopy : Confirm regiochemistry via aromatic proton splitting patterns (e.g., 3,4-difluorophenyl protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~465 Da).
  • HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) to confirm ≥95% purity .
  • Melting point : Sharp melting near 395 K indicates crystalline purity .

How can computational modeling predict metabolic stability and toxicity?

Advanced Research Question

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism sites (e.g., sulfonyl group resistance to oxidation) and blood-brain barrier penetration (logBB < 0.3 suggests limited CNS activity) .
  • Toxicity profiling : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., acetamide hydrolysis to aniline derivatives) .
  • Molecular dynamics : Simulate binding to human serum albumin to predict plasma half-life .

What crystallographic data reveal about polymorphism or co-crystal formation?

Advanced Research Question

  • Polymorphism screening : Use solvent-drop grinding with ethanol or DMSO to isolate alternative crystal forms. Monitor via PXRD .
  • Co-crystals : Co-form with pharmaceutically relevant carboxylic acids (e.g., succinic acid) to enhance solubility. Validate via DSC and IR .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts contribute 8–12% to packing in fluorinated acetamides) .

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